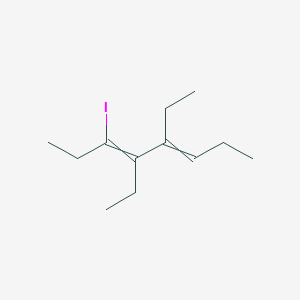

4,5-Diethyl-3-iodoocta-3,5-diene

Descripción

4,5-Diethyl-3-iodoocta-3,5-diene is a halogenated diene characterized by an eight-carbon chain with conjugated double bonds at positions 3 and 4. The molecule features ethyl substituents at carbons 4 and 5 and an iodine atom at carbon 5. The ethyl groups enhance steric bulk, influencing solubility and stability, while the conjugated diene system enables participation in cycloaddition or polymerization processes. Applications span organic synthesis intermediates and materials science, though its exact industrial uses remain understudied.

Propiedades

Número CAS |

193211-59-5 |

|---|---|

Fórmula molecular |

C12H21I |

Peso molecular |

292.20 g/mol |

Nombre IUPAC |

4,5-diethyl-3-iodoocta-3,5-diene |

InChI |

InChI=1S/C12H21I/c1-5-9-10(6-2)11(7-3)12(13)8-4/h9H,5-8H2,1-4H3 |

Clave InChI |

AATQCHYUBOFPNI-UHFFFAOYSA-N |

SMILES canónico |

CCC=C(CC)C(=C(CC)I)CC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethyl-3-iodoocta-3,5-diene typically involves the iodination of a suitable precursor. One common method is the reaction of 4,5-diethyl-3-octene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of 4,5-Diethyl-3-iodoocta-3,5-diene may involve more scalable processes, such as continuous flow iodination. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4,5-Diethyl-3-iodoocta-3,5-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or ketones.

Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding 4,5-diethyl-3-octene.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed for substitution reactions

Major Products

Oxidation: Diols or ketones.

Reduction: 4,5-diethyl-3-octene.

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

4,5-Diethyl-3-iodoocta-3,5-diene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the synthesis of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of 4,5-Diethyl-3-iodoocta-3,5-diene involves its reactivity as a conjugated diene. The compound can participate in electrophilic addition reactions, where the iodine atom acts as a leaving group, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4,5-Diethyl-3-iodoocta-3,5-diene:

Cholesta-3,5-diene

- Structure : A steroidal diene with conjugated double bonds at positions 3 and 5, embedded in a tetracyclic ring system.

- Key Differences :

- Lacks halogen substituents and ethyl groups.

- Higher molecular weight (396.6 g/mol vs. ~280 g/mol for 4,5-Diethyl-3-iodoocta-3,5-diene).

- Exhibits lipophilic behavior due to the steroid backbone, whereas the iodine and ethyl groups in the target compound enhance polarity and reactivity.

- Applications : Found in biological systems (e.g., cholesterol biosynthesis intermediates) .

3-Ethyloct-1,5-diene Isomers

- Structure: Ethyl-substituted dienes with non-conjugated double bonds at positions 1 and 5.

- Key Differences: Absence of iodine reduces electrophilicity and limits utility in substitution reactions. Non-conjugated double bonds decrease resonance stabilization, leading to lower thermal stability. Detected in olive oils as volatile organic compounds, suggesting higher volatility compared to the iodine-containing target compound .

Stigmastan-3,5-diene

- Structure : A plant-derived steroidal diene with conjugated 3,5-diene system.

- Key Differences :

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Halogen Influence: The iodine atom in 4,5-Diethyl-3-iodoocta-3,5-diene differentiates it from non-halogenated analogs like 3-ethyloct-1,5-diene, enabling participation in nucleophilic substitutions absent in its counterparts .

- Steric Effects : Ethyl groups at C4 and C5 may reduce crystallization tendencies compared to steroidal dienes like Cholesta-3,5-diene, enhancing solubility in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.